molecular formula C15H18FN3O3 B4686441 N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide

Cat. No.: B4686441
M. Wt: 307.32 g/mol
InChI Key: QPRIZQQPOWCMOG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexyl group, a fluorobenzoyl group, and a hydrazinyl-oxoacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide typically involves the reaction of cyclohexylamine with 3-fluorobenzoyl chloride to form an intermediate, which is then reacted with hydrazine hydrate and oxalic acid to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
  • N-cyclohexyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

Uniqueness

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide stands out due to its specific structural features, such as the cyclohexyl group and the fluorobenzoyl moiety, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-11-6-4-5-10(9-11)13(20)18-19-15(22)14(21)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,21)(H,18,20)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRIZQQPOWCMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
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N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
Reactant of Route 3
N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
Reactant of Route 4
N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
Reactant of Route 5
N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
Reactant of Route 6
N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide

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